![molecular formula C15H12ClNO3 B352960 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-23-1](/img/structure/B352960.png)
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one
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Description
Future Directions
The future directions for the research and development of “3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one” and similar compounds could involve further exploration of their potential as c-Met kinase inhibitors . This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards.
Mechanism of Action
Target of Action
Similar benzoxazole derivatives have been reported to interact with various biological receptors .
Mode of Action
It’s worth noting that benzoxazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzoxazole derivatives have been found to affect several biochemical pathways. For instance, some benzoxazole derivatives have been reported to inhibit quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms .
Result of Action
Benzoxazole derivatives have been associated with a wide range of pharmacological applications, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, and antitubercular activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability . .
properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJHDCEZCHGOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one |
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